

A Comparative Spectroscopic Analysis of 6-(Propan-2-yl)azulene and Other Azulenes

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Compound of Interest

Compound Name: 6-(Propan-2-yl)azulene

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A detailed examination of the nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), infrared (IR), and mass spectrometry (MS) data of **6-(propan-2-yl)azulene** in comparison to azulene, 4,6,8-trimethylazulene, and guaiazulene reveals distinct spectral signatures influenced by the nature and position of alkyl substituents on the azulene core. This comparative guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic properties of these azulene derivatives, supported by experimental data and protocols.

The substitution of an isopropyl group at the 6-position of the azulene seven-membered ring in **6-(propan-2-yl)azulene** leads to characteristic shifts in its spectroscopic data when compared to the parent azulene molecule and other alkylated derivatives. These differences are crucial for the structural elucidation and characterization of novel azulene-based compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **6-(propan-2-yl)azulene** and the selected comparative azulenes.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)

| Compound | H-1,3 | H-2 | H-4,8 | H-5,7 | H-6 | Isopropyl (CH) | Isopropyl (CH ₃) | Methyl Groups |
|------------------------|----------|----------|----------|----------|-----------|----------------|------------------------------|--------------------------------|
| 6-(Propan-2-yl)azulene | ~7.2-7.8 | ~7.2-7.8 | ~7.2-7.8 | ~7.2-7.8 | ~7.2-7.8 | - | ~1.2-1.4 | - |
| Azulene [1] | 7.94 | 7.36 | 8.25 | 7.10 | 7.55 | - | - | - |
| 4,6,8-Trimethylazulene | 7.6 (s) | 7.2 (s) | - | 7.0 (s) | - | - | - | 2.8 (s, 4-Me), 2.6 (s, 6-Me) |
| Guaiazulene [2] | 7.62 (d) | 7.00 (d) | 8.19 (d) | 7.40 (d) | 7.22 (dd) | 3.08 (sept) | 1.36 (d) | 2.82 (s, 1-Me), 2.66 (s, 4-Me) |

Note: Detailed shifts for all aromatic protons of **6-(Propan-2-yl)azulene** are within the cited range but specific assignments were not available in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)

| Compound | C-1,3 | C-2 | C-3a,8a | C-4,8 | C-5,7 | C-6 | Isopropyl (CH) | Isopropyl (CH ₃) | Methyl Groups |
|------------------------|----------|----------|----------|----------|----------|----------|----------------|------------------------------|----------------------------|
| 6-(Propan-2-yl)azulene | ~110-140 | ~110-140 | ~110-140 | ~110-140 | ~110-140 | ~110-140 | - | - | - |
| Azulene[1] | 118.00 | 136.98 | 140.21 | 136.56 | 122.74 | 137.18 | - | - | - |
| 4,6,8-Trimethylazulene | 122.5 | 131.2 | 145.8 | 134.5 | 125.6 | 136.8 | - | - | 28.5 (4,8-Me), 16.5 (6-Me) |
| Guaiazulene [2] | 115.0 | 134.5 | 145.0 | 132.5 | 125.0 | 136.0 | 38.0 | 24.5 | 12.5 (1-Me), 26.5 (4-Me) |

Note: Specific assignments for the aromatic carbons of **6-(Propan-2-yl)azulene** were not available in the searched literature, but are expected to fall within the typical range for azulenoids.

Table 3: UV-Vis Spectroscopic Data (in Hexane/Ethanol)

| Compound | λ_{max} (nm) ($S_0 \rightarrow S_1$) | λ_{max} (nm) ($S_0 \rightarrow S_2$) |
|------------------------|---|---|
| 6-(Propan-2-yl)azulene | 610 | 340 |
| Azulene[3] | ~580-700 | ~340-350 |
| 4,6,8-Trimethylazulene | ~590 | ~350 |
| Guaiazulene[2] | 610 | 275 |

Table 4: Infrared (IR) Spectroscopic Data (cm⁻¹)

| Compound | C-H Aromatic Stretch | C-H Aliphatic Stretch | C=C Aromatic Stretch |
|------------------------|----------------------|-----------------------|----------------------|
| 6-(Propan-2-yl)azulene | ~3000-3100 | ~2850-3000 | ~1400-1600 |
| Azulene | ~3030 | - | ~1580, 1480, 1440 |
| 4,6,8-Trimethylazulene | ~3020 | ~2920, 2850 | ~1580, 1470 |
| Guaiazulene[2] | 3050 | 2950, 2870 | 1600, 1575 |

Note: Data for **6-(Propan-2-yl)azulene** is estimated based on typical values for alkylated azulenes.

Table 5: Mass Spectrometry Data (m/z)

| Compound | Molecular Ion (M ⁺) | Key Fragmentation Peaks |
|------------------------|---------------------------------|-------------------------|
| 6-(Propan-2-yl)azulene | 170 | 155 (M-15), 128 (M-42) |
| Azulene | 128 | 102, 76, 64 |
| 4,6,8-Trimethylazulene | 170 | 155, 142, 128 |
| Guaiazulene | 198 | 183, 155, 141 |

Note: Fragmentation data for **6-(Propan-2-yl)azulene** is predicted based on common fragmentation patterns of alkylated aromatics.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrument and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the azulene compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

- Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (CDCl_3 at 77.16 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the azulene compound in a UV-transparent solvent (e.g., hexane or ethanol) to an absorbance value below 1.5 at the λ_{max} .
- Instrument: A dual-beam UV-Vis spectrophotometer.
- Acquisition: Record the spectrum over a range of 200-800 nm, using the pure solvent as a reference.

Infrared (IR) Spectroscopy

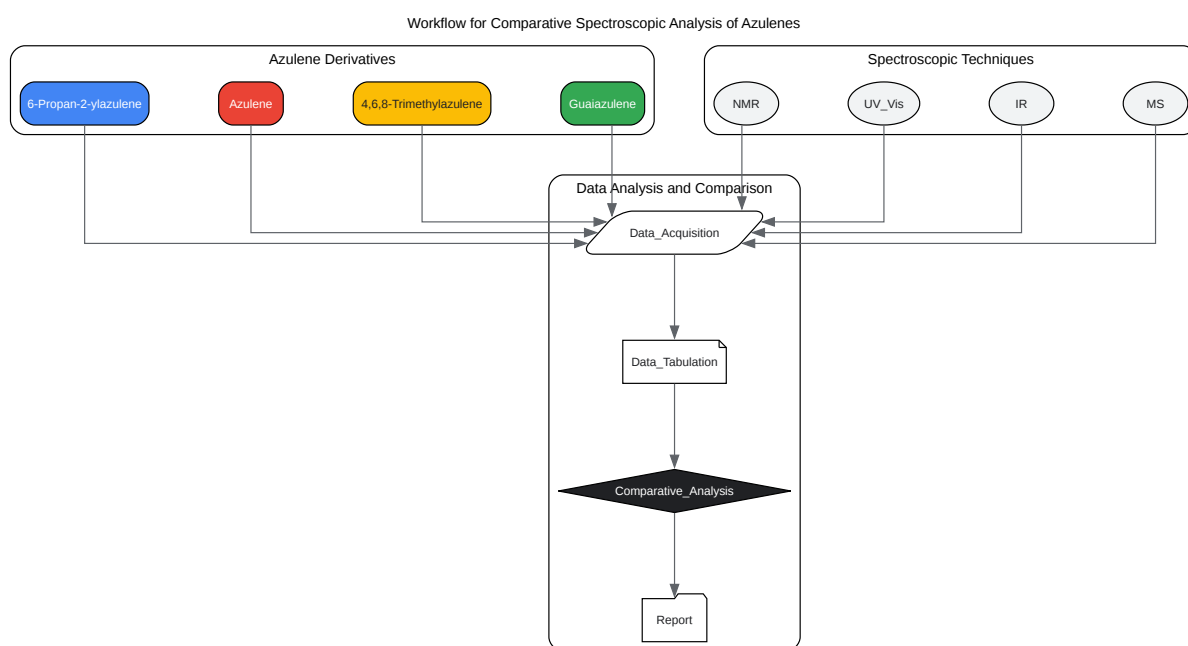
- Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. For liquid or soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$) with a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

- Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Visualization of Spectroscopic Comparison Workflow



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Caption: Workflow for the comparative analysis of azulenes.

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